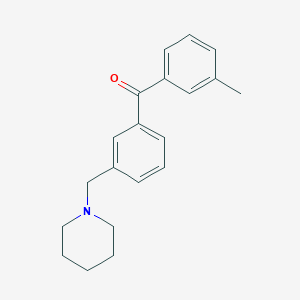

3-Methyl-3'-piperidinomethyl benzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXOWDMSOZCQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643123 | |

| Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-58-0 | |

| Record name | Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3 Piperidinomethyl Benzophenone and Its Structural Analogues

Strategies for the Construction of the Benzophenone (B1666685) Core

The formation of the diaryl ketone structure, the backbone of benzophenone, is a cornerstone of organic synthesis. Modern methodologies have refined classic reactions and introduced novel catalytic systems to achieve this transformation with high efficiency and selectivity.

Advanced Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation remains a fundamental and widely used method for the synthesis of aryl ketones, including the benzophenone core. libretexts.org This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

To construct a precursor for 3-Methyl-3'-piperidinomethyl benzophenone, one could envision the acylation of toluene (B28343) with a 3-(halomethyl)benzoyl chloride. The methyl group on toluene is an ortho-, para-director; however, acylation often shows a high preference for the para-product due to the steric bulk of the incoming acyl group, which would yield the desired 3-methylbenzophenone (B1359932) scaffold. libretexts.orgchemguide.co.uk The reaction is typically catalyzed by aluminum chloride (AlCl₃), which forms a highly electrophilic acylium ion intermediate with the acyl chloride. masterorganicchemistry.comyoutube.com

Modern advancements in Friedel-Crafts acylation focus on improving catalyst efficiency, reducing environmental impact, and enhancing regioselectivity. The use of various Lewis acids and the application of specific reaction conditions, such as microwave heating, can influence the outcome. wisc.edu For instance, the temperature can affect the isomeric distribution of products in the alkylation of toluene, a related reaction. libretexts.org

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Benzene | Ethanoyl chloride | AlCl₃ | Heat, ~60°C | Phenylethanone (Acetophenone) | libretexts.orgchemguide.co.uk |

| Toluene | Acetic anhydride | AlCl₃ | Microwave heating | 4-Methylacetophenone | wisc.edu |

| Toluene | Benzoyl chloride | - | Acylation leads to primarily 4-methylbenzophenone | 4-Methylbenzophenone | chemguide.co.uk |

Organometallic Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon bonds, offering a versatile alternative to classical methods for synthesizing benzophenones. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.org For the synthesis of a benzophenone core, an acylative Suzuki coupling can be employed, reacting an arylboronic acid with an acyl chloride. nih.govnih.gov For the target molecule, this could involve reacting 3-methylphenylboronic acid with a 3-(protected-methyl)benzoyl chloride in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to ketones, it is instrumental in synthesizing complex intermediates that can be converted to benzophenones. rsc.org For example, an aryl halide could be coupled with a vinyl ether, followed by hydrolysis to yield a ketone. The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. rsc.org

Table 2: Comparison of Organometallic Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid + Organohalide/Acyl Chloride | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, non-toxic boron reagents, high functional group tolerance. | libretexts.orgnih.govnih.gov |

| Heck Reaction | Alkene + Organohalide | Pd(0) source (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Forms substituted alkenes, versatile for building complex carbon skeletons. | rsc.orgwikipedia.org |

Photoreduction and Rearrangement Pathways for Benzophenone Derivatization

Photochemical reactions offer a distinct approach for modifying benzophenone structures. The photoreduction of benzophenones, particularly in hydrogen-donating solvents like isopropyl alcohol, is a well-studied process. hilarispublisher.comresearchgate.net Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. bgsu.edu This excited state can abstract a hydrogen atom from the solvent, generating two radical species: a diphenylketyl radical (on the benzophenone) and an alcohol-derived radical. researchgate.netbgsu.edu

The dimerization of two diphenylketyl radicals leads to the formation of benzopinacol. hilarispublisher.comresearchgate.net While this specific outcome is a reduction and dimerization rather than a construction of the core, the reactivity of the intermediate ketyl radical is key. The stability and subsequent reaction pathways of this radical are influenced by substituents on the aromatic rings. acs.orgnih.gov This reactivity can be harnessed for derivatization, where the radical intermediate is trapped or undergoes rearrangement to yield modified benzophenone structures. For instance, the secondary photoreduction process can occur via a hydrogen-bonded complex, and the rate is highly dependent on the substituents present on the benzophenone. acs.orgnih.gov

Table 3: General Parameters for Photoreduction of Benzophenone

| Substrate | Solvent/H-donor | Energy Source | Primary Intermediate | Major Product | Reference |

|---|---|---|---|---|---|

| Benzophenone | Isopropyl Alcohol | Sunlight / UV light | Diphenylketyl radical | Benzopinacol | hilarispublisher.combgsu.edu |

| Benzophenone | Ethyl Alcohol | Sunlight | Diphenylketyl radical | Benzopinacol | researchgate.net |

| Substituted Benzophenones | Isopropyl Alcohol | UV light (Laser Flash Photolysis) | Substituted ketyl radicals | Substituted Benzopinacols | acs.orgnih.gov |

Introduction and Functionalization of the Piperidinomethyl Moiety

Once the benzophenone core is established or a suitable precursor is synthesized, the next critical phase is the introduction of the piperidinomethyl group. This is typically achieved through aminomethylation or nucleophilic substitution strategies.

Mannich-Type Reactions and Aminomethylation Strategies

The Mannich reaction is a three-component condensation that provides a powerful method for aminomethylation. epa.gov The classic reaction involves the condensation of a compound with an active hydrogen atom (such as a ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, piperidine). epa.govthermofisher.com

A plausible strategy would be to use a ketone precursor, such as 3-methylacetophenone, as the active hydrogen compound. The reaction with formaldehyde (B43269) and piperidine (B6355638) would yield a β-amino ketone, known as a Mannich base. thermofisher.comjlu.edu.cn This Mannich base contains the desired piperidinomethyl functionality and can then be elaborated into the final benzophenone product through subsequent reactions, such as an organometallic coupling at a different position on the aromatic ring.

Table 4: Components of a Classical Mannich Reaction

| Component Role | Example Reactant for Precursor Synthesis | Resulting Product | Reference |

|---|---|---|---|

| Active Hydrogen Compound | 3-Methylacetophenone | β-(Piperidinomethyl)-3-methylacetophenone | epa.govthermofisher.comjlu.edu.cn |

| Non-enolizable Aldehyde | Formaldehyde | ||

| Secondary Amine | Piperidine |

Nucleophilic Substitution Reactions with Piperidine Precursors

Perhaps the most direct route to the final product involves the nucleophilic substitution of a suitable precursor with piperidine. This strategy requires the prior synthesis of a benzophenone core bearing a reactive group, such as a halomethyl group (-CH₂Br or -CH₂Cl), at the 3'-position.

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. This type of reaction is highly effective for creating benzylic amines. The synthesis of related compounds, such as 3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl amine from an o-fluorobenzaldehyde precursor, involves a piperidine substitution step, highlighting the viability of this approach in complex syntheses. researchgate.net The flexibility of the saturated piperidine ring facilitates its role as a nucleophile in these transformations.

Table 5: Nucleophilic Substitution for Piperidinomethyl Group Introduction

| Electrophilic Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-3'-(bromomethyl)benzophenone | Piperidine | S_N2 | This compound | |

| o-Fluorobenzaldehyde derivative | Piperidine | Nucleophilic Aromatic Substitution | o-Piperidinyl benzaldehyde (B42025) derivative | researchgate.net |

Regioselective Functionalization of Aromatic Rings for Piperidinomethyl Attachment

The synthesis of this compound presents a significant challenge in controlling the regioselectivity to achieve the desired 1,3,3'-substitution pattern. A primary method for constructing the benzophenone core is the Friedel-Crafts acylation. nih.govresearchgate.netrawdatalibrary.net A plausible synthetic route begins with the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form 3-bromo-3'-methylbenzophenone. The bromine atom at the 3-position then serves as a handle for introducing the piperidinomethyl group.

One effective method for the aminomethylation of the pre-functionalized benzophenone is the Mannich reaction. ppor.aznih.govnih.govresearchgate.net However, direct aminomethylation of the benzophenone core can lead to a mixture of isomers. A more controlled approach involves the conversion of the 3'-bromo intermediate. For instance, the 3'-bromo-3'-methylbenzophenone can be converted to the corresponding aldehyde, 3-formyl-3'-methylbenzophenone, via a Grignard reaction using magnesium followed by formylation with a reagent like N,N-dimethylformamide (DMF). purdue.edusigmaaldrich.comgoogle.comresearchgate.net The resulting aldehyde can then undergo reductive amination with piperidine, using a reducing agent like sodium triacetoxyborohydride, to yield the target compound, this compound.

Alternatively, the piperidinomethyl group can be introduced earlier in the synthesis. For example, 3-(bromomethyl)benzoic acid methyl ester can be reacted with piperidine to form methyl 3-(piperidinomethyl)benzoate. This ester can then be converted to the corresponding acid chloride and used in a Friedel-Crafts acylation with toluene to furnish the final product. Another approach involves a Suzuki coupling reaction, where 3-iodobenzoic acid is coupled with benzeneboronic acid to form 3-phenylbenzoic acid, which can then be further functionalized. oc-praktikum.de

Stereoselective Synthesis and Chiral Resolution Approaches for Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest, particularly for applications in medicinal chemistry and catalysis. The primary strategies for obtaining enantiomerically pure derivatives are asymmetric synthesis and chiral resolution of racemic mixtures. nih.govacs.orgyoutube.com

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. youtube.comrsc.orgnih.govyoutube.com For instance, if a prochiral ketone derivative of the benzophenone is synthesized, an asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) can produce one enantiomer of the corresponding alcohol in excess. wikipedia.org Similarly, asymmetric alkylation of a piperidine ring derivative can be guided by a chiral auxiliary to install a substituent with a specific stereochemistry. rsc.org

Chiral resolution is a classical technique used to separate a mixture of enantiomers. whiterose.ac.uknih.gov This method typically involves reacting the racemic compound, for example, a chiral derivative of piperidine, with a chiral resolving agent to form a pair of diastereomers. whiterose.ac.uknih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the chiral resolving agent is removed to yield the individual, pure enantiomers. Common resolving agents for amines include chiral acids like tartaric acid and its derivatives.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Tartaric acid | Dicarboxylic acid |

| (+)-Camphorsulfonic acid | Sulfonic acid |

| (-)-Camphorsulfonic acid | Sulfonic acid |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Tartaric acid derivative |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Tartaric acid derivative |

| (R)-(-)-Mandelic acid | α-Hydroxy acid |

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for developing a robust and scalable synthetic process.

The choice of catalyst and solvent system is critical, particularly in key steps like the Friedel-Crafts acylation. nih.govresearchgate.netnih.govresearchgate.net While aluminum chloride (AlCl₃) is a traditional and effective catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions or different selectivity. researchgate.netresearchgate.net The use of ionic liquids as both catalyst and solvent has emerged as a greener alternative, potentially improving catalytic activity and simplifying product isolation. researchgate.net The solvent not only dissolves the reactants but also influences the stability of intermediates and transition states. For Friedel-Crafts reactions, common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and nitrobenzene. The polarity of the solvent can significantly affect reaction rates and yields.

Reaction kinetics are directly influenced by temperature, pressure, and duration. A systematic study of these parameters is essential for maximizing the yield and minimizing the formation of byproducts. For example, in Friedel-Crafts acylations, higher temperatures can increase the reaction rate but may also lead to undesirable side reactions or decomposition. researchgate.net An optimal temperature profile must be determined empirically. The reaction time is another critical variable; insufficient time leads to incomplete conversion, while excessively long times can result in product degradation or the formation of impurities. The following table illustrates a hypothetical optimization study for a Friedel-Crafts acylation, demonstrating how varying conditions can impact the product yield.

Table 2: Optimization of a Friedel-Crafts Acylation Reaction

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to 25 | 4 | 75 |

| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to 25 | 4 | 85 |

| 3 | FeCl₃ (1.1) | Dichloromethane | 25 | 8 | 60 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 25 | 2 | 90 |

Pharmacological and Biological Activities of 3 Methyl 3 Piperidinomethyl Benzophenone Derivatives

Investigation of Molecular Mechanisms of Action

Receptor Binding Profiling and Ligand-Target Interactions

There is no available scientific literature detailing the receptor binding profile or specific ligand-target interactions of 3-Methyl-3'-piperidinomethyl benzophenone (B1666685).

The benzophenone scaffold is a common feature in molecules with a wide range of biological activities, suggesting they can interact with various biological targets. nih.govnih.gov Similarly, the piperidine (B6355638) ring is a prevalent structural motif in many pharmacologically active compounds, known to interact with a variety of receptors. ajchem-a.comajchem-a.com However, without experimental data, any potential receptor targets for 3-Methyl-3'-piperidinomethyl benzophenone remain speculative.

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis induction via caspase pathways)

Specific studies on the modulation of intracellular signaling pathways by this compound have not been reported.

However, other benzophenone derivatives have been shown to induce apoptosis. For instance, the UV filter benzophenone-3 has been demonstrated to cause neurotoxicity and activate apoptosis through an intrinsic pathway that involves the activation of caspase-9 and caspase-3 in mouse neuronal cells. nih.gov Other research on novel benzophenone analogs has also indicated their ability to inhibit tumor growth by inducing apoptosis, as evidenced by morphological changes and DNA fragmentation in cancer cells. nih.gov One study on a synthesized benzophenone compound suggested that its antitumor mechanism could involve key genes such as CASP3 (caspase-3). rsc.org These findings highlight the potential of the benzophenone scaffold to be part of molecules that can trigger apoptotic pathways, although this has not been specifically demonstrated for this compound.

In Vitro Pharmacokinetics and Metabolism Studies (e.g., metabolic stability)

There is no publicly available data on the in vitro pharmacokinetics or metabolic stability of this compound.

In general, in vitro metabolism studies are crucial for characterizing the metabolic fate of new chemical entities. Such studies often utilize liver microsomes or hepatocytes to determine parameters like metabolic stability and to identify potential metabolites. bohrium.com For example, the metabolism of other benzophenone derivatives, such as benzophenone-2, has been investigated in rats, revealing that the parent compound is metabolized into glucuronide and sulfate (B86663) conjugates. bohrium.com The presence of the piperidine moiety could also influence metabolism, but without specific experimental results for this compound, its metabolic profile is unknown. A comparative in vitro dermal absorption study has also been conducted for benzophenone, indicating that the route of administration can also play a role in its metabolic fate. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Benzophenone (B1666685) Ring Substitutions on Biological Activity and Selectivity

Substitutions on the two aryl rings of the benzophenone core are critical in determining the biological activity and selectivity of its derivatives. The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with biological targets. nih.gov

For instance, in a series of 3-aminobenzophenones designed as antimitotic agents, the presence and type of substituents on the B-ring were found to be crucial for their cytotoxic and antitubulin activity. The introduction of an amino group at the C-3 position of the B-ring, combined with a methoxy (B1213986) group at the C-4 position, was shown to be important for maximal cytotoxicity. Conversely, replacing the methoxy group with a chloro group generally led to a significant decrease in activity.

In the context of 3-Methyl-3'-piperidinomethyl benzophenone, the methyl group at the 3-position of one phenyl ring introduces a small, lipophilic substituent. The electronic effect of a methyl group is weakly electron-donating, which can influence the electron density of the aromatic ring and the adjacent carbonyl group. This, in turn, can affect how the molecule interacts with receptor sites through mechanisms like cation-π or hydrophobic interactions. The position of this substitution is also key. For example, in a study of benzophenones as anti-inflammatory agents, a chloro substituent at the meta-position resulted in the most effective anti-inflammatory activity compared to other positional isomers. nih.gov

The following table summarizes the impact of various substitutions on the benzophenone ring on the biological activity of analogous compounds.

| Compound Class | Substitution | Position | Impact on Biological Activity | Reference |

| 3-Aminobenzophenones | Amino and Methoxy | 3- and 4- | Enhanced cytotoxicity and antitubulin activity | |

| Benzophenones | Chloro | meta- | Potent anti-inflammatory effects | nih.gov |

| Benzophenones | Methyl and Fluoro | various | Potent antiproliferative effects | nih.gov |

| Benzophenones | Hydroxy | meta- | Decreased triglyceride and cholesterol levels | nih.gov |

Influence of the Piperidinomethyl Moiety on Ligand-Target Interactions

The piperidine (B6355638) ring is a common heterocyclic motif in pharmaceuticals, known to influence properties such as a compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for ligand-target interactions. ajchem-a.comajchem-a.com The piperidinomethyl group in this compound introduces a basic nitrogen atom, which is likely to be protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket of a target protein.

In a study of benzophenone-type inhibitors of P-glycoprotein, the nature of the substituent on the nitrogen atom of a piperidine or piperazine (B1678402) ring was shown to significantly affect inhibitory potency. acs.org For example, a 4-hydroxy-4-phenyl-piperidine moiety led to a nearly 10-fold increase in inhibitory potency compared to other substituents, suggesting a specific hydrogen bond interaction mediated by the hydroxyl group. acs.org While this compound lacks this hydroxyl group, the piperidine nitrogen itself is a key interaction point.

The piperidine ring also adds a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The entire piperidinomethyl group acts as a flexible linker, positioning the benzophenone core for optimal interaction with its target.

The table below illustrates the influence of piperidine and related moieties on the activity of various compound classes.

| Compound Class | Moiety | Key Feature | Influence on Interaction | Reference |

| P-Glycoprotein Inhibitors | 4-hydroxy-4-phenyl-piperidine | Hydroxyl group | Forms hydrogen bonds, increasing potency | acs.org |

| Serotonin Receptor Ligands | 4-(p-fluorobenzoyl)piperidine | Constrained pharmacophore | Crucial for anchorage at the 5-HT2A receptor | mdpi.com |

| MAO Inhibitors | Piperidine | Basic nitrogen | Contributes to MAO inhibition | nih.gov |

Positional Isomerism and Steric Effects of the Methyl Group on Activity Profiles

The position of the methyl group at the 3-position (meta-position) of the benzophenone ring in this compound is significant. Positional isomerism can have a profound impact on the biological activity of a compound by altering its shape, electronic properties, and how it fits into a binding pocket.

The electronic influence of the methyl group, being weakly electron-donating, will also vary with its position, affecting the reactivity and interaction potential of the molecule. While direct studies on this compound are not available, research on other substituted benzophenones has demonstrated the importance of substituent placement. nih.gov

Rational Design Principles Based on SAR Data for Enhanced Bioactivity

Based on the SAR of related compounds, several principles for the rational design of more potent analogues of this compound can be proposed.

Modification of the Piperidine Moiety: The piperidine ring is a key site for modification. Introducing substituents onto the piperidine ring could enhance binding affinity and selectivity. For example, adding a hydroxyl group, as seen in some potent P-glycoprotein inhibitors, could introduce a hydrogen bond donor and improve activity. acs.org The size and lipophilicity of substituents on the piperidine nitrogen are also critical variables. nih.gov

Varying the Benzophenone Substitution: The position and nature of the substituent on the benzophenone rings are crucial. Exploring other substituents at the 3-position, such as electron-withdrawing groups (e.g., halogens) or larger alkyl groups, could modulate the electronic and steric properties of the molecule. Additionally, adding substituents to the other phenyl ring could further optimize interactions with a target. nih.gov

Altering the Linker: The methylene (B1212753) bridge connecting the piperidine to the benzophenone ring could be modified. Changing the length or rigidity of this linker could alter the relative orientation of the benzophenone and piperidine moieties, potentially leading to a better fit in a binding pocket.

Positional Isomerism: Synthesizing and testing other positional isomers, for instance, moving the methyl group to the 2- or 4-position, or the piperidinomethyl group to the 2'- or 4'-position, would be a critical step in exploring the SAR and identifying the optimal substitution pattern for a desired biological activity.

These design principles, derived from the study of analogous compounds, provide a roadmap for the future development of this compound derivatives with potentially enhanced and more selective biological activities.

Computational Chemistry and Molecular Modeling of 3 Methyl 3 Piperidinomethyl Benzophenone

Quantum Mechanical Studies

Quantum mechanical studies, particularly those grounded in Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and properties of 3-Methyl-3'-piperidinomethyl benzophenone (B1666685) at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-3'-piperidinomethyl benzophenone, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net These calculations reveal key details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Theoretical vibrational frequency analysis, a common component of DFT studies, can predict the infrared and Raman spectra of the molecule. scialert.net For instance, characteristic vibrational modes for the methyl group, such as symmetric and asymmetric stretching and bending, are typically calculated in the range of 1432-1475 cm⁻¹. scialert.net The carbonyl (C=O) stretching frequency of the benzophenone core is also a significant feature that can be accurately predicted. scialert.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.225 |

| C-N (piperidine) Bond Length | 1.458 |

| C-C (benzophenone bridge) | 1.502 |

| C-O-C Bond Angle | 118.5 |

| Dihedral Angle (Ph-CO-Ph) | 35.2 |

Note: The data in this table is representative and based on typical values for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. scialert.netlongdom.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital with space to accept electrons, acts as an electron acceptor. scialert.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. longdom.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the piperidinomethyl and methyl-substituted phenyl rings, which are electron-rich, while the LUMO is likely centered on the electron-withdrawing benzophenone carbonyl group and the adjacent phenyl ring. The HOMO-LUMO energy gap can be calculated using DFT, providing insights into the molecule's electronic transitions and its potential for charge transfer interactions. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Energy Gap (ΔE) | 4.37 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.88 |

| Global Hardness (η) | 2.185 |

| Electronegativity (χ) | 4.065 |

| Electrophilicity Index (ω) | 3.77 |

Note: The data in this table is illustrative and derived from general principles of computational chemistry for similar molecular structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govresearchgate.net

In the case of this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The nitrogen atom of the piperidine (B6355638) ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings and the piperidine moiety would be characterized by positive potential (blue), rendering them susceptible to nucleophilic attack.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a target protein. jchemlett.com For this compound, molecular docking studies can help identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of a docking algorithm, such as AutoDock Vina, to explore possible binding poses. jchemlett.com The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). jchemlett.com These simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the protein's active site. For instance, docking studies on similar benzophenone derivatives have shown interactions with enzymes like dihydrofolate reductase (DHFR). nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU78, VAL86, ALA102, PHE154 |

| Hydrogen Bonds | 1 (with backbone CO of LEU78) |

| Hydrophobic Interactions | VAL86, ALA102, PHE154 |

Note: The data in this table is for illustrative purposes and represents a plausible outcome for a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the flexibility of this compound and its behavior when bound to a biological target. researchgate.net

For the this compound-protein complex identified through docking, an MD simulation can assess the stability of the binding pose. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the system's stability. Fluctuations in these values can indicate conformational changes or instability in the binding. Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.net

For a series of analogues of this compound, a QSAR model could be developed by correlating various molecular descriptors with their measured biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. nih.gov A statistically significant QSAR model, validated through internal and external validation techniques, can then be used to predict the activity of novel derivatives and guide the design of more potent compounds. nih.govresearchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

A comprehensive in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound could not be conducted. To perform a computational assessment of this nature, a unique chemical identifier, such as a SMILES (Simplified Molecular Input Line Entry System) string or a CAS number, is required to input into predictive modeling software.

Despite a thorough search of publicly available chemical databases and scientific literature, a definitive chemical structure and corresponding unique identifiers for "this compound" could not be located. The search results yielded information for structurally related but distinct compounds, including "3'-Methyl-2-piperidinomethyl benzophenone" and "3,5-dimethyl-3'-piperidinomethyl benzophenone". bldpharm.comsigmaaldrich.com Using these analogs would not provide accurate or valid ADME predictions for the specific compound requested.

In silico ADME prediction relies on algorithms that use the precise two-dimensional and three-dimensional structure of a molecule to calculate various physicochemical and pharmacokinetic parameters. These parameters are crucial in estimating a compound's likely behavior in a biological system. Without the exact molecular structure of this compound, it is impossible to generate reliable data for its absorption, distribution, metabolism, and excretion profiles.

Therefore, the detailed research findings and data tables for the in silico ADME prediction of this compound cannot be provided at this time. Further research to synthesize and characterize this specific compound would be necessary to enable such computational analyses.

Advanced Analytical Methodologies for 3 Methyl 3 Piperidinomethyl Benzophenone Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-Methyl-3'-piperidinomethyl benzophenone (B1666685) from complex matrices for accurate analysis. The choice of technique depends on the analyte's properties and the research objectives.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC is a premier technique for analyzing non-volatile, thermally sensitive, or polar compounds like 3-Methyl-3'-piperidinomethyl benzophenone. Its use of sub-2 µm particle columns allows for faster analysis times, superior resolution, and higher sensitivity compared to traditional HPLC. youngin.com

Method development would focus on optimizing the separation on a reversed-phase C18 column, which is effective for retaining aromatic ketones. youtube.com Given the basic nature of the piperidine (B6355638) group, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as an additive) would be crucial to ensure good peak shape by preventing tailing. ijpsjournal.com

A typical starting point for method development would involve a gradient elution, beginning with a high percentage of aqueous phase and ramping up the organic solvent (typically acetonitrile (B52724) or methanol) concentration. This ensures the elution of a wide range of compounds with varying polarities. youtube.com Detection via a diode array detector (DAD) or UV-Vis detector would be suitable, leveraging the chromophoric benzophenone structure. ijpsjournal.com

Illustrative UHPLC Method Parameters for Benzophenone Derivatives:

| Parameter | Value/Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.4 - 0.7 mL/min |

| Column Temperature | 35-40 °C |

| Injection Volume | 1 - 5 µL |

| Detection | UV at the absorbance maximum of the benzophenone chromophore |

Gas Chromatography (GC) for Volatile Derivatives

Standard gas chromatography is well-suited for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight, low volatility, and the presence of a polar piperidine group, which can cause peak tailing. oup.com

To overcome these issues, derivatization is often necessary. The secondary amine of the piperidine ring can be reacted with a derivatizing agent, such as pentafluorobenzoyl chloride, to create a less polar and more volatile derivative suitable for GC analysis. oup.com This approach significantly improves chromatographic peak shape and sensitivity. oup.com Headspace GC is another viable technique, particularly for detecting residual piperidine if it is present as an impurity. google.com

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is critical in many fields, as they can have different biological activities. wvu.edu Chiral chromatography is the definitive method for this purpose. phenomenex.com

Direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for separating a wide range of racemic compounds, including those with aromatic and ketone functionalities. nih.govnih.gov The separation typically employs a normal-phase mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), to facilitate the specific interactions (hydrogen bonding, π-π interactions, steric hindrance) with the CSP that enable enantiomeric resolution. nih.gov

An alternative, indirect method involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry provides highly specific and sensitive detection, making it an indispensable tool for both confirming the identity of this compound and quantifying it at trace levels. It is most powerfully used when coupled with a chromatographic separation technique. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

The combination of UHPLC with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantitative analysis of benzophenone derivatives in complex samples. ijpsjournal.comrsc.org This technique offers exceptional selectivity and sensitivity, with detection limits often reaching the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.gov

For this compound, analysis would be performed in positive ion mode using an electrospray ionization (ESI) source, which is ideal for protonating the basic piperidine nitrogen. In the tandem mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantitative response for the target analyte, minimizing interferences from the sample matrix. rsc.orgnih.gov

Illustrative LC-MS/MS (B15284909) Parameters for a Substituted Benzophenone:

| Parameter | Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Calculated m/z for C20H23NO |

| Product Ions | Predicted fragments (e.g., loss of piperidine, cleavage at carbonyl) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 50-100 ms per transition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

When coupled with mass spectrometry, GC becomes a powerful tool for both identification and quantification. The GC-MS analysis of underivatized piperidine and its derivatives can provide a unique fragmentation pattern, which is useful for structural confirmation. rsc.orgunodc.org The mass spectrum of the parent compound or its derivative would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperidinomethyl group and the benzophenone core. cmbr-journal.com

For trace analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte. This significantly enhances the signal-to-noise ratio and lowers the limits of detection compared to a full scan analysis, making it suitable for identifying trace impurities or degradation products. rsc.org

Optimization of Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for achieving optimal sensitivity and specificity in mass spectrometry (MS). For a compound with the presumed structure of this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) would be viable candidates, with optimization being key to performance.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules. Given the presence of a tertiary amine in the piperidinomethyl group, this compound is expected to readily ionize in positive ion mode via protonation to form the [M+H]⁺ ion. Optimization would involve:

Mobile Phase Composition: Adjusting the pH of the mobile phase with additives like formic acid or ammonium formate to ensure the analyte is in its protonated state before entering the ESI source.

Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize ion generation and desolvation while minimizing fragmentation. For similar compounds, ESI source voltages typically range from 3 to 5 kV. bris.ac.uk

Atmospheric Pressure Chemical Ionization (APCI): APCI is often complementary to ESI, showing better performance for less polar, more volatile compounds. mod3pharma.com It involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte molecule. mod3pharma.com For this compound, APCI could be advantageous due to the relatively less polar benzophenone backbone. Optimization steps would include:

Vaporizer Temperature: This is the most critical parameter in APCI, as it must be high enough to ensure complete vaporization of the analyte without causing thermal degradation. bris.ac.uk

Corona Discharge Current: Adjusting the current (typically in the range of 1-5 µA) to achieve stable and efficient ionization. bris.ac.uk

Solvent System: While APCI is compatible with a wider range of solvents than ESI, the choice of solvent can still influence ionization efficiency. bris.ac.uk

A study on benzophenone-labeled peptides using ESI-MS/MS highlighted potential complexities, such as unexpected chemical rearrangements during analysis, underscoring the need for careful optimization and data interpretation for benzophenone-containing molecules. nih.gov

Sample Preparation and Extraction Techniques in Complex Matrices (e.g., biological matrices for preclinical studies)

The quantitative analysis of drugs and their metabolites in biological matrices is a complex task due to the presence of numerous endogenous interferences like proteins, lipids, and salts. libretexts.orgnih.gov Sample preparation is therefore a crucial step to isolate the analyte of interest, remove interferences, and concentrate the sample before analysis. libretexts.org

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup in bioanalysis, relying on the partitioning of an analyte between a solid sorbent and a liquid mobile phase. mdpi.com For a compound like this compound, which possesses both a non-polar aromatic structure and a basic nitrogen, a mixed-mode cation exchange polymer-based sorbent would likely be the most effective choice.

The typical SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma, urine) is passed through the sorbent. The analyte retains onto the sorbent based on its physicochemical properties.

Washing: Interfering compounds are washed away with a specific solvent that does not elute the analyte.

Elution: The purified analyte is recovered from the sorbent using a strong solvent. For a basic compound, this often involves an organic solvent (e.g., methanol) modified with a base (e.g., ammonium hydroxide) to neutralize the analyte for elution.

A review of sample preparation methods for various benzophenones in environmental water samples noted the use of C18 SPE cartridges, with elution using methanol and an acetone/methanol mixture, achieving recoveries between 80% and 86%. mdpi.com While the matrix is different, this indicates the general applicability of reversed-phase SPE to the benzophenone class.

Table 1: General SPE Parameters for Basic Compounds in Biological Fluids

| Parameter | Description | Typical Conditions |

| Sorbent Type | Mixed-Mode Cation Exchange | Polymeric (e.g., Strata-X-C) |

| Conditioning | Methanol, followed by Equilibration Buffer (e.g., 0.1% Formic Acid in Water) | 1-2 mL of each |

| Sample Load | Pre-treated plasma or urine | Diluted 1:1 with Equilibration Buffer |

| Wash 1 | Aqueous wash to remove salts | 0.1% Formic Acid in Water |

| Wash 2 | Organic wash to remove non-polar interferences | Methanol or Acetonitrile |

| Elution | Organic solvent with a basic modifier | 5% Ammonium Hydroxide in Methanol |

This table represents a generic starting point for method development and is not based on validated data for this compound.

Microextraction by Packed Sorbent (MEPS)

MEPS is a miniaturized version of SPE where the sorbent (typically 1-4 mg) is packed directly into a syringe needle. nih.gov This technique significantly reduces the required sample and solvent volumes (often to the microliter scale) and analysis time. nih.gov The MEPS process is similar to SPE, involving conditioning, sample loading (by aspirating and dispensing the sample through the sorbent multiple times), washing, and elution directly into the analytical instrument. nih.gov Given its advantages in automation, speed, and low solvent consumption, MEPS is increasingly popular in bioanalysis. nih.gov Sorbent selection would follow the same principles as for traditional SPE.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For a basic compound like this compound, a pH-adjusted LLE would be effective.

The general LLE procedure would be:

The biological sample (e.g., plasma) is alkalinized with a base (e.g., sodium carbonate solution) to neutralize the piperidine nitrogen, making the compound uncharged and more soluble in an organic solvent.

An immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is added, and the mixture is vortexed to facilitate the transfer of the analyte into the organic phase.

The mixture is centrifuged to separate the layers.

The organic layer containing the analyte is removed, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

Table 2: Potential LLE Solvent and pH Conditions

| Analyte Property | pH Adjustment | Suitable Extraction Solvents |

| Basic (pKa of piperidine ~11.2) | Adjust sample pH > 11 | Methyl tert-butyl ether (MTBE), Ethyl Acetate, Dichloromethane (B109758) |

This table is based on general chemical principles, not specific experimental data for this compound.

Method Validation and Performance Characteristics

Before an analytical method can be used for quantitative analysis in preclinical or clinical studies, it must undergo a thorough validation process to ensure its reliability, as outlined by regulatory bodies like the FDA. fda.gov Validation demonstrates that the method is suitable for its intended purpose.

Linearity and Calibration Range Determination

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise.

To determine this, a series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte. fda.gov These standards are then extracted and analyzed.

A calibration curve is constructed by plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of the analyte.

The curve is typically fitted with a linear regression model (y = mx + b), often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.

The acceptance criterion for the coefficient of determination (r²) is generally required to be ≥ 0.99.

For a related compound, benzophenone-3, a validated HPLC method in rat biological fluids demonstrated linearity over a wide range from 6.25 ng/mL to 100 µg/mL. nih.gov Similarly, a GC-MS method for various benzophenone derivatives reported linearity with r² values greater than 0.99. researchgate.net It is reasonable to expect that a properly developed method for this compound could achieve a similar level of performance over a specific and relevant concentration range.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. For bioanalytical methods, the LOQ is a critical parameter, as it defines the lower end of the calibration curve.

The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of the analyte. Several approaches can be used, including the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. An S/N ratio of 3 is generally accepted for estimating the LOD, while a ratio of 10 is common for the LOQ. nih.gov Method validation guidelines, such as those from the European Medicines Agency (EMA), provide a framework for these determinations. europa.eu For many benzophenone derivatives analyzed in complex matrices like plasma or food, LOQs in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range are often achieved using sensitive instrumentation like UHPLC-MS/MS. nih.govmdpi.com

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for a Hypothetical LC-MS/MS Method for this compound in Human Plasma

| Parameter | Value (ng/mL) | Method of Determination |

| Limit of Detection (LOD) | 0.05 | Signal-to-Noise Ratio (S/N ≥ 3) |

| Limit of Quantification (LOQ) | 0.15 | Signal-to-Noise Ratio (S/N ≥ 10) |

Accuracy, Precision, and Recovery Assessment

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) and comparing the determined concentrations to the nominal values. The accuracy is expressed as the percentage of the nominal concentration. For bioanalytical methods, accuracy should be within ±15% of the nominal value, except at the LOQ, where it can be ±20%. peerj.com

Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Similar to accuracy, the precision should not exceed 15% RSD (20% at the LOQ). peerj.com

Recovery is a measure of the efficiency of an analytical method's extraction process from the sample matrix. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a neat solution (post-extraction spike). Consistent and reproducible recovery is more important than high recovery.

Table 2: Example of Accuracy and Precision Data for this compound QC Samples in a Bioanalytical Assay

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (3 days) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 0.15 | 0.16 | 106.7 | 8.9 | 0.17 | 113.3 | 11.2 |

| Low | 0.45 | 0.43 | 95.6 | 6.5 | 0.47 | 104.4 | 7.8 |

| Medium | 4.50 | 4.62 | 102.7 | 4.2 | 4.41 | 98.0 | 5.1 |

| High | 37.50 | 36.80 | 98.1 | 3.1 | 38.20 | 101.9 | 4.5 |

Table 3: Illustrative Recovery Data for this compound from Human Plasma

| QC Level | Concentration (ng/mL) | Mean Peak Area (Extracted Sample) | Mean Peak Area (Post-Extraction Spike) | Recovery (%) |

| Low | 0.45 | 8,540 | 9,820 | 87.0 |

| Medium | 4.50 | 88,100 | 99,500 | 88.5 |

| High | 37.50 | 725,600 | 819,900 | 88.5 |

Matrix Effects and Interferences in Bioanalytical Assays

Bioanalytical methods, especially those employing LC-MS/MS with electrospray ionization (ESI), are susceptible to matrix effects . These are the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, and metabolites). nih.gov Matrix effects can adversely affect the accuracy, precision, and sensitivity of the method. nih.gov

The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution. A normalized matrix factor is often calculated using a stable isotope-labeled internal standard to account for variability. A matrix factor close to 1 indicates a negligible matrix effect.

Interferences can arise from endogenous substances in the matrix or from other medications administered concomitantly. Specificity and selectivity are assessed to ensure that the method can unequivocally measure the analyte in the presence of these potential interferences. This is often demonstrated by analyzing blank matrix samples from multiple sources and checking for any peaks at the retention time of the analyte and its internal standard.

Table 4: Hypothetical Matrix Effect Assessment for this compound in Human Plasma

| QC Level | Concentration (ng/mL) | Mean Peak Area (Post-Extraction Spike) | Mean Peak Area (Neat Solution) | Matrix Factor |

| Low | 0.45 | 9,820 | 10,150 | 0.97 |

| High | 37.50 | 819,900 | 835,200 | 0.98 |

Future Directions and Translational Research Perspectives for 3 Methyl 3 Piperidinomethyl Benzophenone

Exploration of Novel Pharmacological Targets and Disease Areas

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The addition of a piperidinomethyl group, a common feature in many central nervous system (CNS) active drugs, suggests that 3-Methyl-3'-piperidinomethyl benzophenone and its analogues could be promising candidates for neurological and psychiatric disorders.

Future research should prioritize screening this compound against a diverse panel of pharmacological targets. Based on the activities of related compounds, initial investigations could focus on:

Central Nervous System (CNS) Targets: The piperidine (B6355638) moiety is a key structural element in many ligands for dopamine, serotonin, and sigma receptors. nih.govnih.govnih.gov Therefore, evaluating the binding affinity and functional activity of this compound at these receptors is a logical first step. This could uncover potential applications in the treatment of neuropsychiatric conditions such as schizophrenia, depression, and anxiety. nih.govnih.gov Furthermore, the potential for activity as monoamine oxidase (MAO) inhibitors, similar to other substituted phenyl-containing compounds, warrants investigation for applications in Parkinson's disease and depression. nih.gov

Kinase Inhibition: The benzophenone scaffold has been identified in various kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. Screening against a broad panel of kinases could reveal novel anticancer or anti-inflammatory properties for this compound class.

Antimicrobial and Antiviral Activity: Benzophenone derivatives have demonstrated activity against various pathogens. Future studies should include screening for antibacterial, antifungal, and antiviral efficacy, including against drug-resistant strains.

Development of Advanced Synthetic Routes for High-Yield and Sustainable Production

The feasibility of translating a promising compound from the laboratory to clinical use heavily relies on the ability to produce it in large quantities, cost-effectively, and with minimal environmental impact. While standard synthetic methods for benzophenones, such as Friedel-Crafts acylation, are well-established, future research should focus on developing more advanced and sustainable synthetic strategies for this compound.

Key areas for development include:

Greener Synthetic Methods: Exploration of synthetic routes that utilize less hazardous reagents and solvents is crucial. For instance, employing catalytic methods over stoichiometric reagents and using environmentally benign solvents can significantly improve the sustainability of the synthesis. Photoreduction methods using alternative solvents like ethanol (B145695) could also be explored as a greener alternative to traditional reduction methods.

High-Yield, Scalable Processes: The development of robust and scalable synthetic protocols is essential for future commercialization. This includes optimizing reaction conditions to maximize yield and purity while ensuring the process is amenable to large-scale production. Methods like iterative nucleophilic aromatic substitution have shown promise for the synthesis of highly substituted benzophenones and could be adapted for this purpose.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound would represent a significant advancement in its manufacturing process.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, a comprehensive profiling using multi-omics technologies is essential. This approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover off-target effects.

Future research should incorporate the following multi-omics strategies:

Transcriptomics and Proteomics: Treating relevant cell lines (e.g., neuronal cells, cancer cells) with the compound and analyzing the resulting changes in gene and protein expression can elucidate the cellular pathways it modulates. This can help to identify its primary targets and downstream signaling cascades.

Metabolomics: Analyzing the metabolic profile of cells or organisms after treatment can reveal how the compound affects cellular metabolism. This is particularly relevant for identifying mechanisms of action and potential metabolic liabilities.

Integrated Network Analysis: By integrating these different omics datasets, researchers can construct comprehensive biological networks to model the compound's effects on a systems level. This can lead to a more complete understanding of its pharmacological profile and help in predicting its efficacy and potential side effects in a preclinical setting.

Design of Next-Generation Analogues with Improved Efficacy and Specificity (preclinical focus)

The initial findings from pharmacological screening and multi-omics profiling will provide the foundation for designing next-generation analogues of this compound with enhanced properties. A systematic structure-activity relationship (SAR) study will be crucial in this endeavor.

Key aspects of preclinical analogue development will include:

Systematic Structural Modifications: A library of analogues should be synthesized by systematically modifying the core structure. This would involve altering the substitution pattern on the benzophenone rings (e.g., changing the position or nature of the methyl group) and modifying the piperidine ring.

Iterative Screening and Optimization: Each new analogue will need to be screened for its activity at the identified target(s) and for its broader selectivity profile. This iterative process of design, synthesis, and testing will guide the optimization of the lead compound. For instance, if initial studies suggest CNS activity, modifications to the piperidine moiety could be explored to fine-tune receptor affinity and selectivity. nih.govnih.govnih.gov

Preclinical Evaluation of Promising Candidates: Analogues that demonstrate high potency and selectivity in in vitro assays should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and preliminary safety profiles. For example, if a compound shows promise as an antipsychotic, it would be tested in animal models of psychosis. nih.govnih.gov

By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines for a range of diseases.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-3'-piperidinomethyl benzophenone with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 3-methylbenzophenone derivatives and piperidine-containing reagents. To minimize impurities (e.g., residual diphenylmethyl-piperazine byproducts ), chromatographic purification (e.g., flash column chromatography with silica gel) is recommended. Solvent selection (e.g., dichloromethane/hexane gradients) and monitoring via TLC (Rf ~0.3–0.5) can enhance purity. Post-synthesis characterization using NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show aromatic protons (δ 7.2–8.0 ppm), piperidine methylene (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm). C NMR confirms carbonyl (C=O) at ~195 ppm and piperidine carbons .

- IR : Strong C=O stretch at ~1660 cm and C-N stretches (piperidine) at ~1120 cm.

- Mass Spectrometry : ESI-MS or GC-MS should display molecular ion peaks matching the molecular formula (CHNO), with fragmentation patterns consistent with benzophenone and piperidine moieties .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How does the solvatochromic behavior of this compound inform its interactions in solvent systems?

- Methodological Answer : Solvatochromism studies (e.g., UV-Vis or FTIR in varying solvents) reveal solvent-solute interactions. For example, hydrogen bonding with polar solvents (e.g., acetonitrile) shifts the ν(C=O) stretch frequency. Time-resolved spectroscopy (as in ) can quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile/water mixtures). Computational modeling (DFT) predicts solvent-induced vibrational shifts, aiding in solvent selection for reaction optimization .

Q. What experimental approaches assess the endocrine-disrupting potential of this compound?

- Methodological Answer :

- In vitro assays : Use ERα/ERβ receptor-binding assays (e.g., competitive binding with H-estradiol) .

- Transcriptional activation : Luciferase reporter assays in MCF-7 cells to measure estrogen-responsive element (ERE) activation.

- In vivo models : Zebrafish embryos or rodent studies to evaluate developmental toxicity (e.g., vitellogenin induction) . Dose-response curves and LOEC/NOEC values should be established.

Q. How can researchers resolve discrepancies in toxicity data across studies on benzophenone derivatives?

- Methodological Answer : Contradictions may arise from variations in exposure routes (oral vs. dermal), species sensitivity, or metabolite profiling. Meta-analysis should standardize data using metrics like Benchmark Dose (BMD) . Cross-validate findings via:

- Metabolomics : LC-HRMS to identify species-specific metabolites .

- Dose normalization : Express doses as mg/kg body weight/day for interspecies comparisons .

Q. What computational and experimental methods predict the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis/photolysis : Expose the compound to simulated sunlight (Xe arc lamp) and analyze degradation via HPLC-MS/MS .

- QSAR modeling : Predict biodegradation pathways using software like EPI Suite.

- Microcosm studies : Track half-life in soil/water systems under aerobic/anaerobic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。